molecular formula C9H20BrNO3 B13733142 D(+)-Karnitinaethylesterbromid [German] CAS No. 14548-19-7

D(+)-Karnitinaethylesterbromid [German]

Cat. No.: B13733142
CAS No.: 14548-19-7
M. Wt: 270.16 g/mol
InChI Key: JVNNOULEMFYNMO-DDWIOCJRSA-M
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Description

D(+)-Karnitinaethylesterbromid (CAS 719310-31-3) is a brominated ethyl ester derivative with the molecular formula C₁₃H₁₆BrNO₃ and a molecular weight of 314.18 g/mol . The compound is synthesized via a reaction involving DMAP (4-dimethylaminopyridine), triethylamine, and tetrahydrofuran (THF) under ambient conditions (20°C), achieving a moderate yield of 65% . Key physicochemical properties include a topological polar surface area (TPSA) of 45.4 Ų, moderate gastrointestinal absorption, and low blood-brain barrier (BBB) permeability, as predicted by computational models .

Properties

CAS No.

14548-19-7

Molecular Formula

C9H20BrNO3

Molecular Weight

270.16 g/mol

IUPAC Name

[(2R)-4-ethoxy-2-hydroxy-4-oxobutyl]-trimethylazanium;bromide

InChI

InChI=1S/C9H20NO3.BrH/c1-5-13-9(12)6-8(11)7-10(2,3)4;/h8,11H,5-7H2,1-4H3;1H/q+1;/p-1/t8-;/m1./s1

InChI Key

JVNNOULEMFYNMO-DDWIOCJRSA-M

Isomeric SMILES

CCOC(=O)C[C@H](C[N+](C)(C)C)O.[Br-]

Canonical SMILES

CCOC(=O)CC(C[N+](C)(C)C)O.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D(+)-Karnitinaethylesterbromid typically involves the esterification of carnitine with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of D(+)-Karnitinaethylesterbromid may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: D(+)-Karnitinaethylesterbromid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carnitine and other oxidation products.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products: The major products formed from these reactions include carnitine, alcohol derivatives, and various substituted compounds depending on the nucleophile used.

Scientific Research Applications

D(+)-Karnitinaethylesterbromid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its role in cellular metabolism and its potential effects on mitochondrial function.

    Medicine: Research is ongoing to explore its potential therapeutic benefits in treating metabolic disorders and enhancing physical performance.

    Industry: It is used in the formulation of dietary supplements and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of D(+)-Karnitinaethylesterbromid involves its role in the transport of fatty acids into the mitochondria for β-oxidation. The compound facilitates the conversion of fatty acids into acyl-carnitine, which can then be transported across the mitochondrial membrane. This process is crucial for energy production in cells, particularly in muscle tissues.

Comparison with Similar Compounds

Structural and Functional Differences

  • Ester vs.
  • Heterocyclic vs. Aromatic Systems : Unlike brominated oxazolones (e.g., 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one), D(+)-Karnitinaethylesterbromid lacks a fused heterocyclic ring, reducing aromaticity and resonance stabilization .

Pharmacological and Industrial Relevance

  • Brominated Oxazolones : These compounds are often explored as antimicrobial agents due to their electrophilic bromide and heterocyclic stability .
  • Carbamate Derivatives : Used in agrochemicals and prodrugs, leveraging their hydrolytic stability and controlled release properties .

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